2-氯-1-辛烯

描述

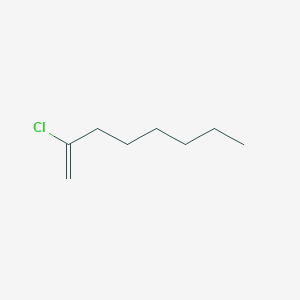

2-Chloro-1-octene is an organic compound that belongs to the class of alkenes . It has a molecular formula of C8H15Cl . The compound is an alkene, meaning it contains a carbon-carbon double bond .

Synthesis Analysis

The synthesis of 2-Chloro-1-octene can be achieved through a series of reactions. For instance, a reaction involving allylmagnesium bromide and 1-bromo-3-chloropropane can yield 6-Chloro-1-hexene . A similar reaction with 1-bromo-5-chloropentane can produce 8-Chloro-1-octene .Molecular Structure Analysis

The molecular structure of 2-Chloro-1-octene can be determined by its molecular formula, C8H15Cl . The compound contains a carbon-carbon double bond, which is a characteristic feature of alkenes .Chemical Reactions Analysis

The chemical reactions of 2-Chloro-1-octene can be analyzed based on its structure. As an alkene, it can undergo reactions such as allylic substitution and E2 elimination .科学研究应用

烯烃与氯化亚铜的液相氯化: Koyano和Watanabe (1971)的这项研究调查了使用甲醇中的氯化亚铜对1-辛烯进行氯化的过程,从而生成不同的氯化物,如1,2-二氯辛烷和1-氯-2-甲氧基辛烷。他们发现添加氯化锂会增加1,2-二氯辛烷的产率,表明其在选择性氯化工艺中的潜在应用 (Koyano & Watanabe, 1971)。

烯烃的氢硼化: Morrill等人(2002年)探索了在三氯化铑存在下1-辛烯的氢硼化,产生了各种辛醇产物。这项研究表明了在氢硼化反应中使用1-辛烯以产生具有独特区域选择性的醇的潜力,突出了合成化学中的另一种应用 (Morrill et al., 2002)。

气-液-液反应工程: Purwanto和Delmas (1995)关于使用水溶性铑配合物催化剂对1-辛烯进行加氢甲酰化的研究表明,在两相体系中使用1-辛烯进行加氢甲酰化工艺。该过程会生成醛,表明其在合成各种有机化合物中的适用性 (Purwanto & Delmas, 1995)。

1-辛烯的脱氢芳构化: Wei等人(2021年)研究了在Ni/ZSM-5基催化剂上1-辛烯的脱氢芳构化。这项研究揭示了1-辛烯在芳香族化合物形成中的潜在用途,这在石化和制药工业中很重要 (Wei et al., 2021)。

乙烯四聚: Bollmann等人(2004年)报道了一种通过使用铬基催化剂体系的乙烯四聚反应来生产1-辛烯的方法。这表明了1-辛烯在聚合物生产中的应用,尤其是在生产线性低密度聚乙烯(LLDPE)中 (Bollmann et al., 2004)。

作用机制

Target of Action

It is known that chlorinated hydrocarbons, such as 2-chloro-1-octene, can interact with various biological molecules, including proteins and lipids, potentially altering their function .

Mode of Action

For instance, HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2-chloro-4-nitrophenol (a similar chlorinated compound) to 1,2,4-benzenetriol via chloro-1,4-benzoquinone . This suggests that 2-Chloro-1-octene may also undergo similar reactions, leading to the formation of various metabolites.

Biochemical Pathways

It is known that chlorinated hydrocarbons can be metabolized by various enzymes, leading to the formation of different metabolites . These metabolites can then interact with various biochemical pathways, potentially leading to various downstream effects.

Pharmacokinetics

It has been predicted that the compound has a boiling point of 1690±00 °C at 760 mmHg, a vapor pressure of 21±03 mmHg at 25°C, and an enthalpy of vaporization of 389±30 kJ/mol . These properties suggest that 2-Chloro-1-octene may be readily absorbed and distributed in the body, and may be metabolized and excreted through various routes.

Result of Action

It is known that chlorinated hydrocarbons can interact with various biological molecules, potentially leading to various cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-1-octene. For instance, the compound’s volatility and solubility can affect its distribution in the environment and its bioavailability . Furthermore, the compound’s biodegradability suggests that it may be broken down in the environment, potentially affecting its persistence and bioaccumulation .

安全和危害

The safety data sheet for 1-Octene, a similar compound, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It is also very toxic to aquatic life with long-lasting effects . It is recommended to use personal protective equipment and avoid release to the environment .

生化分析

Biochemical Properties

2-Chloro-1-octene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with cytochrome P450 enzymes, which are known for their role in the metabolism of xenobiotics. The interaction between 2-Chloro-1-octene and these enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of 2-Chloro-1-octene on various types of cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2-Chloro-1-octene may activate stress response pathways, leading to changes in the expression of genes involved in detoxification and repair mechanisms. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, 2-Chloro-1-octene exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target molecule, leading to downstream effects on cellular processes. For instance, 2-Chloro-1-octene may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 2-Chloro-1-octene can change over time in laboratory settings, depending on factors such as stability and degradation. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, with a half-life of several hours in aqueous solutions . Over longer periods, 2-Chloro-1-octene may undergo degradation, leading to the formation of various byproducts. These byproducts can have different biological activities, potentially contributing to long-term effects on cellular function. In vivo studies have also indicated that prolonged exposure to 2-Chloro-1-octene can result in cumulative effects, such as the induction of chronic stress responses and alterations in cellular homeostasis .

Dosage Effects in Animal Models

The effects of 2-Chloro-1-octene vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects on the animals. As the dosage increases, the effects become more pronounced, with potential threshold effects observed at certain concentrations. High doses of 2-Chloro-1-octene can lead to toxic or adverse effects, such as liver damage, oxidative stress, and inflammation . These effects are likely due to the compound’s interactions with metabolic enzymes and the subsequent generation of reactive intermediates that can cause cellular damage.

Metabolic Pathways

2-Chloro-1-octene is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. The compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate their excretion from the body . The interactions of 2-Chloro-1-octene with these enzymes can also affect metabolic flux and the levels of other metabolites, potentially leading to alterations in cellular metabolism.

Transport and Distribution

The transport and distribution of 2-Chloro-1-octene within cells and tissues are influenced by its physicochemical properties, such as lipophilicity and molecular size. The compound can diffuse across cell membranes and accumulate in lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets . Additionally, 2-Chloro-1-octene may interact with specific transporters or binding proteins that facilitate its movement within the cell. These interactions can affect the localization and accumulation of the compound, thereby influencing its biological activity.

Subcellular Localization

The subcellular localization of 2-Chloro-1-octene is an important factor in determining its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism and detoxification . Additionally, 2-Chloro-1-octene may be targeted to other organelles, such as mitochondria or lysosomes, through specific targeting signals or post-translational modifications. These localizations can affect the compound’s activity by influencing its access to specific substrates or cofactors, as well as its interactions with other biomolecules.

属性

IUPAC Name |

2-chlorooct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREXOLHXOCLFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502386 | |

| Record name | 2-Chlorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31283-43-9 | |

| Record name | 2-Chlorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1367045.png)